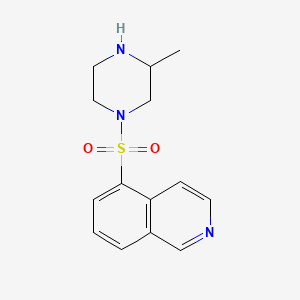

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine

概要

説明

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is a chemical compound known for its role as a protein kinase inhibitor. It is widely used in biochemical research, particularly in studies involving signal transduction pathways. This compound is part of the isoquinolinesulfonamide family and has been utilized to investigate various cellular processes, including cell growth, differentiation, and apoptosis .

準備方法

The synthesis of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Salt Formation

Iso-H-7 can form salts, such as its dihydrochloride derivative (CID 11957580), through protonation of the piperazine nitrogen atoms under acidic conditions . This reaction enhances solubility for experimental applications.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula (salt) | C₁₄H₁₉Cl₂N₃O₂S | |

| Molecular Weight | 364.3 g/mol | |

| Parent Compound | CID 1352 (Iso-H-7) |

Enzyme Inhibition Mechanism

Iso-H-7 competitively inhibits protein kinases by binding to their ATP-binding sites. Structural studies reveal interactions with residues critical for catalytic activity .

Key Binding Interactions:

-

Isoquinoline Ring : Forms a hydrogen bond with the backbone amide of Val-123 in protein kinase A (PKA) .

-

Sulfonamide Group : Interacts with the backbone carbonyl of Glu-170, stabilizing the inhibitor-enzyme complex .

Biochemical Interactions in Cellular Systems

Iso-H-7 modulates cellular processes via kinase inhibition, impacting pathways such as apoptosis and transcriptional regulation.

Induction of Apoptosis

-

At 20–100 µM, Iso-H-7 triggers apoptosis in SH-SY5Y neuroblastoma cells, characterized by DNA fragmentation and chromatin condensation .

-

Mechanism: Downregulation of anti-apoptotic signals through PKC inhibition .

Transcriptional Regulation

-

In bovine leukemia virus (BLV)-infected cells, Iso-H-7 reduces viral transcription by inhibiting PKC-dependent signaling .

-

Dose-dependent suppression of BLV gp51 and p24 antigen production .

Oocyte Maturation and Ovulation

-

Blocks phorbol ester-induced ovulation and maturation in amphibian ovarian follicles by targeting PKC .

Comparative Selectivity

Iso-H-7 exhibits broad-spectrum kinase inhibition but shows selectivity over structurally related inhibitors (e.g., H-8, H-89) .

| Inhibitor | Primary Target | Key Structural Difference | Selectivity Over Iso-H-7 |

|---|---|---|---|

| Iso-H-7 | PKC, PKA, PKG | 3-Methylpiperazine substitution | N/A |

| H-7 | PKC, PKA, PKG | 2-Methylpiperazine substitution | Lower specificity |

| HA1004 | PKA, PKG | Guanidinoethyl side chain | No PKC inhibition |

科学的研究の応用

Scientific Research Applications

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine has diverse applications across several fields:

Biochemical Research

- Enzyme Kinetics : Used as a tool to study enzyme kinetics and inhibition.

- Signal Transduction Studies : Investigates cellular responses to external stimuli by modulating signaling pathways.

Cancer Research

- Therapeutic Potential : Explored for its anti-tumor effects by inhibiting kinases involved in tumor growth and metastasis. It has been shown to suppress interleukin 2 (IL-2) production in leukemic T-cells, indicating potential applications in hematological malignancies .

Infectious Diseases

- Tuberculosis Treatment : The compound has been identified as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, disrupting nucleotide synthesis and impairing bacterial growth . This highlights its potential as an anti-tubercular agent.

Neurodegenerative Disorders

- Investigated for its neuroprotective properties due to its ability to inhibit specific kinases implicated in neurodegeneration .

Case Study 1: Inhibition of Protein Kinase C

In a study focused on the effects of this compound on human leukemic T-cells, researchers demonstrated that the compound effectively inhibited PKC activity, leading to reduced IL-2 production. This finding supports its potential use in therapeutic strategies against certain leukemias .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Research conducted on various analogues of this compound revealed that it effectively inhibits IMPDH in Mycobacterium tuberculosis, showcasing significant antimicrobial activity. The study emphasized the importance of structural components in enhancing the inhibitory effects against drug-resistant strains .

作用機序

The primary mechanism of action of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound specifically targets protein kinase C and cyclic nucleotide-dependent protein kinases, making it a valuable tool for studying these enzymes .

類似化合物との比較

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine is unique due to its specific inhibition of protein kinase C and cyclic nucleotide-dependent protein kinases. Similar compounds include:

1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine: Another isoquinolinesulfonamide with similar inhibitory properties.

1-(1-Hydroxy-5-isoquinolinylsulfonyl)piperazine: A fluorescent derivative used for histological studies.

5-(2-Methylpiperazine-1-sulfonyl)isoquinoline: A compound with similar structural features and inhibitory effects.

These compounds share structural similarities but differ in their specific applications and inhibitory profiles, highlighting the versatility and specificity of this compound in biochemical research.

生物活性

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, commonly referred to as Iso-H-7, is a compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on an extensive review of scientific literature.

Chemical Structure and Properties

Iso-H-7 is characterized by the presence of an isoquinoline sulfonyl group attached to a 3-methylpiperazine backbone. Its molecular formula is C₁₁H₁₃N₃O₂S, and it possesses a dihydrochloride salt form that enhances its solubility in biological systems. The structural attributes contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activities of Iso-H-7 have been studied across several domains, including:

- Vasodilatory Effects : Research indicates that Iso-H-7 exhibits significant vasodilatory properties. In vivo studies demonstrated that it increases arterial blood flow when administered locally, suggesting its potential as a therapeutic agent for cardiovascular conditions .

- Protein Kinase Inhibition : Iso-H-7 is known to inhibit protein kinase C (PKC), which plays a crucial role in various cellular processes including cell proliferation and differentiation. This inhibition can lead to altered cellular signaling pathways, impacting processes such as apoptosis and inflammation .

- Erythroid Differentiation : Studies have shown that Iso-H-7 can induce terminal erythroid differentiation in cell lines such as K562 and HD3. This effect is mediated through the activation of specific signaling pathways, indicating its potential use in treating hematological disorders .

The mechanisms underlying the biological activities of Iso-H-7 are multifaceted:

- Inhibition of Protein Kinases : By inhibiting PKC, Iso-H-7 disrupts downstream signaling pathways that are critical for cell survival and proliferation. This inhibition can lead to increased apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

- Vasodilation Mechanism : The vasodilatory effects are likely mediated through the relaxation of vascular smooth muscle cells, possibly involving the modulation of calcium ion concentrations and nitric oxide pathways .

- Cellular Differentiation : The compound's ability to promote erythroid differentiation suggests it may influence transcription factors involved in hematopoiesis, making it a candidate for further investigation in blood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Vasodilatory Study : A study conducted on dogs demonstrated that local administration of Iso-H-7 resulted in significant increases in blood flow in both femoral and vertebral arteries compared to control groups. The study highlighted the compound's potential utility in treating vascular diseases .

- Cancer Research : In vitro studies have shown that Iso-H-7 induces apoptosis in cancer cell lines through PKC inhibition, suggesting its role as a potential anticancer therapeutic agent. Further exploration into its efficacy against various cancers is warranted .

特性

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Iso-H-7?

A1: Iso-H-7 acts as a reversible inhibitor of protein kinases, specifically targeting PKC and PKA. [] It competes with ATP for binding at the catalytic site of these kinases, thereby preventing phosphorylation of downstream substrates. [] The specific downstream effects of Iso-H-7 are diverse and depend on the cell type and context.

Q2: How does Iso-H-7 affect collagen gene expression in a 3D collagen matrix?

A2: Studies have shown that Iso-H-7 prevents the down-regulation of α1(I) collagen mRNA levels in cells cultured within a 3D collagen matrix. [] This effect appears to be independent of Iso-H-7's ability to inhibit collagen gel contraction and is thought to involve the modulation of integrin signaling pathways. []

Q3: Does Iso-H-7 affect the expression of matrix metalloproteinases (MMPs)?

A3: While 3D collagen can upregulate the mRNA levels of several MMPs, Iso-H-7 does not appear to impact the regulation of MMP genes. [] This suggests a level of specificity in Iso-H-7's effects on cellular signaling pathways within a 3D collagen environment.

Q4: Can Iso-H-7 influence viral expression?

A4: Research using bovine leukemia virus (BLV) demonstrated that Iso-H-7 could decrease viral expression in infected cells. [] This effect was attributed to decreased transcriptional activity, suggesting Iso-H-7's involvement in the intracellular signaling pathways regulating BLV expression. []

Q5: Is Iso-H-7 involved in the β-adrenergic stimulation of the Na+-K+ pump?

A6: Research on guinea pig ventricular myocytes showed that Iso-H-7 could eliminate the isoprenaline-induced increase in the Na+-K+ pump current (Ip). [] This finding, combined with other evidence, suggests that the β-agonist-induced increase in Ip, in the presence of high intracellular calcium, is mediated by a phosphorylation event involving the cAMP-dependent PKA pathway, where Iso-H-7 likely exerts its inhibitory action. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。